An In-depth Technical Guide to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry
Introduction
(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a chiral, heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features—a stereochemically defined morpholine core, a gem-dimethyl group, and orthogonally protected amine and carboxylic acid functionalities—make it a valuable scaffold for introducing conformational rigidity and improving physicochemical properties in drug candidates. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, reactivity profile, and its strategic application in medicinal chemistry, grounded in established scientific principles.
The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] It often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The addition of a gem-dimethyl group at the C-6 position can induce a specific conformational bias and act as a metabolic shield, preventing oxidative degradation at the adjacent methylene group. The (S)-stereochemistry at the C-3 position, coupled with the carboxylic acid, provides a defined vector for further chemical elaboration, making this molecule a powerful tool for systematic structure-activity relationship (SAR) studies.[2]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key properties of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid are summarized below.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₅ | [3] |
| Molecular Weight | 259.30 g/mol | [3] |
| Physical Form | Solid | [3] |
| CAS Number | 783349-78-0 | [1] |
| InChI Key | AAEZKWUAXIQWAS-QMMMGPOBSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)N1CC(C)(C)OC[C@H]1C(O)=O | [3] |
Note: Experimental data such as melting point and specific optical rotation are not consistently reported by commercial suppliers for this specific compound.
Structural Diagram
Caption: Structure of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.
Proposed Synthesis Pathway
The key disconnection involves a retrosynthetic break of the C5-O4 bond, pointing to a suitably protected amino alcohol precursor.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptual outline based on analogous transformations. Researchers should perform careful optimization and characterization at each step.
Step 1: Synthesis of tert-butyl ((S)-1,3-dihydroxypropan-2-yl)carbamate
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To a solution of (S)-serine methyl ester hydrochloride in methanol, add triethylamine at 0 °C to neutralize.
-
Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to protect the amine.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude N-Boc-serine methyl ester in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the protected amino diol.
Step 2: Synthesis of tert-butyl ((S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-yl)carbamate
-
This step is a conceptual placeholder for introducing the gem-dimethyl precursor. A more direct route might start from a precursor already containing the gem-dimethyl moiety if available. An alternative strategy involves the cyclization of diisopropanolamine derivatives under acidic conditions, though stereocontrol is a challenge.[4][5]
Step 3: Intramolecular Cyclization and Oxidation (Conceptual)
-
A more feasible forward synthesis would likely start from a chiral precursor that already contains the necessary stereocenter and functional handles for cyclization. An intramolecular aza-Michael reaction is a powerful strategy for forming the morpholine ring.[2]
-
For instance, a precursor could be assembled where an N-Boc protected amino alcohol is alkylated with a bromo-containing fragment that can be converted to an aldehyde.
-
Subsequent deprotection of a hydroxyl group and intramolecular cyclization would form the morpholine ring.
-
Finally, oxidation of a primary alcohol at the C-3 position to a carboxylic acid would yield the final product.
Causality: The choice of the Boc protecting group is strategic due to its stability under a wide range of conditions and its facile removal under acidic conditions, providing orthogonality with other protecting groups.[6][7] The use of a strong reducing agent like LiBH₄ is necessary to convert the ester to the diol without affecting the Boc group.
Reactivity and Chemical Behavior
The reactivity of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is dictated by its three primary functional groups: the N-Boc carbamate, the carboxylic acid, and the morpholine ring itself.
Caption: Key reaction pathways for the title compound.
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Carboxylic Acid Moiety : This group is the primary handle for derivatization. It can readily undergo:
-
Amide bond formation : Coupling with a wide range of primary and secondary amines using standard reagents like HATU, HOBt/EDC, or PyBOP. This is the most common transformation in drug discovery to append new fragments.
-
Esterification : Formation of esters, for example, through Steglich esterification using DCC and DMAP.[8] This can be used to create prodrugs or modify solubility.
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃•THF), providing another point for diversification.
-
-
N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen.[6]
-
Deprotection : It is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[2][6] This unmasks the secondary amine.
-
Subsequent Reactions : The newly freed amine can then be functionalized through reductive amination, acylation, sulfonylation, or arylation (e.g., Buchwald-Hartwig amination)[9], allowing for the introduction of diverse substituents on the nitrogen atom.
-
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid scaffold into a molecule can be a strategic decision to address several challenges in drug design.
-
Conformational Constraint : The cyclic nature of the morpholine ring reduces the number of rotatable bonds compared to an analogous acyclic structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The gem-dimethyl group further influences the ring's preferred conformation.
-
Improved Physicochemical Properties : The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. The morpholine scaffold is frequently used as a bioisostere for less stable or more lipophilic groups.[1]
-
Metabolic Stability : The gem-dimethyl substitution at C-6 sterically hinders the adjacent C-5 methylene and the C-N bond from enzymatic degradation (e.g., cytochrome P450 oxidation), which can increase the metabolic half-life of a drug candidate.
-
Vector for SAR Exploration : As a chiral building block, it allows for the spatially defined projection of the carboxylic acid-derived substituent into the binding pocket of a target protein. This is crucial for optimizing interactions and achieving high potency. For example, similar substituted morpholines have been used in the development of potent inhibitors for targets like PI3K/mTOR in oncology.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye protection.[10]
-
Handling : Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Storage : Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.[3]
-
First Aid :
Note: The toxicological properties of this specific compound have not been thoroughly investigated. Treat with the caution appropriate for a novel research chemical.
Conclusion
(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a sophisticated and valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its well-defined stereochemistry, conformational rigidity imparted by the gem-dimethyl group, and orthogonal protecting groups provide chemists with a powerful tool to fine-tune the properties of lead compounds. While a dedicated synthetic protocol is not widely published, its construction is feasible through established synthetic organic chemistry methods. Its strategic use can lead to molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles, making it a key component in the modern medicinal chemist's toolbox.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
(R)-4-Boc-morpholine-3-carboxylic acid MSDS. Capot Chemical. [Link]
- Preparation of cis-2,6-dimethylmorpholine.
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
- Process for the preparation of cis-2,6-dimethyl morpholine.
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
Synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
